An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Aminophenyl)ethanol (CAS No: 2454-37-7). The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols.
Core Physicochemical Data
The fundamental physicochemical properties of 1-(3-Aminophenyl)ethanol are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [2] |
| Melting Point | 64-70 °C | [1][3] |
| Boiling Point | 217 °C | |
| pKa (Predicted) | 14.53 ± 0.20 | [1] |
| logP (Predicted) | 0.6 | [2][4] |
| Appearance | White to cream or pale yellow to pale brown crystals or crystalline powder | |
| Density (Estimate) | 1.063 g/cm³ | |
| Flash Point | 157 °C | [1] |
| Refractive Index (Estimate) | 1.5470 | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]
-
Capillary tubes (sealed at one end)[8]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of 1-(3-Aminophenyl)ethanol is completely dry and finely powdered.[8]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.[8]
-
Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[8]
-
Measurement:
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the substance.[7]
The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid.[9]
Apparatus:
-
Thiele tube filled with mineral oil[10]
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or thread[10]
Procedure:
-
Sample Preparation: Add a small amount (about 0.5 mL) of 1-(3-Aminophenyl)ethanol to the small test tube.
-
Assembly: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[9]
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]
-
Heating: Suspend the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.[9]
-
Gently heat the side arm of the Thiele tube.[10] A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.[9]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9][10]
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[11]
Apparatus:
-
pH meter with an electrode[11]
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[11]
Procedure:
-
Solution Preparation: Dissolve a precisely weighed amount of 1-(3-Aminophenyl)ethanol in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.[11]
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration:
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[12]
-
The shake-flask method is the traditional and most widely recognized method for the experimental determination of the partition coefficient (logP).[13]
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or rotator
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
n-Octanol and water (or a suitable buffer like PBS, pH 7.4)[13]
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning:
-
Add a known volume of the n-octanol and aqueous phases to a vial.
-
Add a small, accurately weighed amount of 1-(3-Aminophenyl)ethanol.
-
Seal the vial and shake it for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.[13]
-
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of P.[14]
The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound.[15]
Apparatus:
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
Procedure:
-
Equilibration: Add an excess amount of solid 1-(3-Aminophenyl)ethanol to a vial containing the solvent of interest (e.g., water, buffer). This ensures that a saturated solution is formed.
-
Incubation: Seal the vial and agitate it in a thermostatically controlled environment (e.g., 37 °C for biopharmaceutical relevance) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Sample Preparation: After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.
-
Concentration Analysis: Dilute the filtered solution if necessary and measure the concentration of the dissolved compound using a calibrated analytical method. This concentration represents the equilibrium solubility.[15]
Visualizations
The following diagrams illustrate key workflows and conceptual relationships relevant to the physicochemical characterization of 1-(3-Aminophenyl)ethanol.
Caption: A general workflow for the experimental determination of key physicochemical properties.
Caption: Relationship between key physicochemical properties and their impact in drug development.
References
- 1. chembk.com [chembk.com]
- 2. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-aminophenyl)ethanol [stenutz.eu]
- 4. PubChemLite - 1-(3-aminophenyl)ethanol (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 5. westlab.com [westlab.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 13. enamine.net [enamine.net]
- 14. acdlabs.com [acdlabs.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
